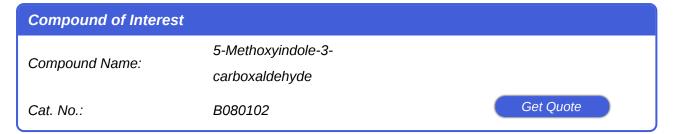


## Physical and chemical properties of 5-Methoxyindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



## A Comprehensive Technical Guide to 5-Methoxyindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**5-Methoxyindole-3-carboxaldehyde** is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its indole core, functionalized with a methoxy group and an aldehyde, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. This document serves as an in-depth technical guide, consolidating the known physical, chemical, and biological properties of **5-Methoxyindole-3-carboxaldehyde**. It includes structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows to support advanced research and development.

### **Chemical and Physical Properties**

**5-Methoxyindole-3-carboxaldehyde** is a stable, crystalline solid at room temperature. The electron-donating methoxy group at the 5-position influences the electron density of the indole ring, enhancing its reactivity, particularly in electrophilic substitution reactions.



**Table 1: Physical and Chemical Properties** 

Property	Value	Source(s)
Molecular Formula	C10H9NO2	[1]
Molecular Weight	175.18 g/mol	[2]
Appearance	Yellowish to reddish or beige crystalline powder	
Melting Point	179-183 °C	[2]
Boiling Point	~306.47 °C (estimated)	N/A
Solubility	Insoluble in water; Soluble in DMSO and dimethylformamide	N/A
рКа	~15.21 (predicted)	N/A
Stability	Stable under cool, dry, dark conditions. Air sensitive.	N/A

**Table 2: Chemical Identifiers** 

Identifier	Value	Source(s)
IUPAC Name	5-methoxy-1H-indole-3- carbaldehyde	[1]
CAS Number	10601-19-1	
Synonyms	3-Formyl-5-methoxyindole, 5- Methoxyindolyl-3-aldehyde	
InChI Key	TUWARWGEOHQXCO- UHFFFAOYSA-N	
SMILES	COc1ccc2[nH]cc(C=O)c2c1	

### **Spectral Data**

Detailed spectral data is crucial for the identification and characterization of **5-Methoxyindole-3-carboxaldehyde**. While comprehensive, assigned public data is limited, the expected



spectral features are outlined below based on the compound's structure.

**Table 3: Kev Spectroscopic Features** 

Technique	Feature Feature	Expected Characteristics
<sup>1</sup> H NMR	Aromatic Protons, Aldehyde Proton, Methoxy Protons, N-H Proton	Signals expected in the aromatic region ( $\delta$ 7-8 ppm), a distinct singlet for the aldehyde proton ( $\delta$ ~10 ppm), a sharp singlet for the methoxy group ( $\delta$ ~3.8-3.9 ppm), and a broad singlet for the indole N-H.
<sup>13</sup> C NMR	Carbonyl Carbon, Aromatic Carbons, Methoxy Carbon	The aldehyde carbonyl carbon should appear significantly downfield ( $\delta$ >180 ppm). Aromatic carbons will resonate in the $\delta$ 100-160 ppm range, with the methoxy-substituted carbon appearing further downfield. The methoxy carbon signal is expected around $\delta$ 55-56 ppm.
FTIR (KBr)	N-H Stretch, C-H (aromatic/aliphatic) Stretch, C=O Stretch, C=C Stretch, C- O Stretch	A broad peak around 3100-3300 cm <sup>-1</sup> for N-H stretching. Aromatic C-H stretching just above 3000 cm <sup>-1</sup> . A strong, sharp absorption for the aldehyde C=O stretch around 1640-1680 cm <sup>-1</sup> . Aromatic C=C stretching in the 1450-1600 cm <sup>-1</sup> region. C-O stretching for the methoxy group around 1030-1250 cm <sup>-1</sup> .
Mass Spec. (ESI)	Molecular Ion Peak [M+H]+	Expected at m/z ≈ 176.07



# Experimental Protocols Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electronrich indoles, providing a reliable route to **5-Methoxyindole-3-carboxaldehyde**.[3]

#### Materials:

- 5-Methoxyindole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Ice
- Sodium hydroxide (NaOH) solution
- Ethanol (for recrystallization)

#### Procedure:

- Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer and dropping funnel, cool anhydrous DMF in an ice-salt bath. Slowly add POCl<sub>3</sub> dropwise while maintaining the temperature below 5-10°C. Stir for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).[3]
- Reaction with 5-Methoxyindole: Dissolve 5-methoxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature below 10°C.[3]
- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 75°C for several hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
- Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. Make the solution alkaline (pH 8-9) by the slow addition of an aqueous NaOH solution. This will



precipitate the crude product.[3][4]

• Purification: Collect the precipitate by filtration and wash thoroughly with cold water. The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **5-Methoxyindole-3-carboxaldehyde**.[3]

### **Quality Control & Analysis**

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).
- Detection: UV detector at a wavelength between 254-300 nm.
- Purpose: To determine the purity of the synthesized compound. A single sharp peak indicates high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated chloroform (CDCl<sub>3</sub>).
- Procedure: Dissolve a small sample (5-10 mg) in ~0.6 mL of the deuterated solvent.
- Analysis: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure. The resulting shifts and coupling constants should be consistent with the structure of 5-Methoxyindole-3carboxaldehyde.

## **Biological Significance and Applications**

**5-Methoxyindole-3-carboxaldehyde** is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structural similarity to neurotransmitters like serotonin makes it a valuable starting material for compounds targeting the central nervous system.

A significant application is in the development of inhibitors for Tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer's ability to evade the immune system.[2]



# Tryptophan 2,3-Dioxygenase (TDO) Pathway in Cancer Immune Evasion

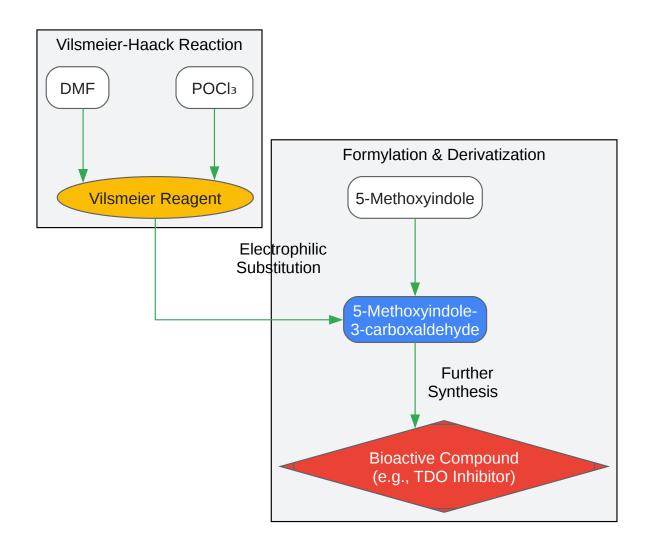
TDO is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, which degrades the essential amino acid tryptophan.[5][6] Many tumors overexpress TDO, leading to two primary immunosuppressive effects within the tumor microenvironment:

- Tryptophan Depletion: The depletion of tryptophan starves effector T cells, leading to their anergy (inactivation) and apoptosis (programmed cell death).[5]
- Kynurenine Accumulation: The metabolic product, kynurenine, and its derivatives actively
  promote the differentiation of regulatory T cells (Tregs) and suppress the function of dendritic
  cells and effector T cells.[6]

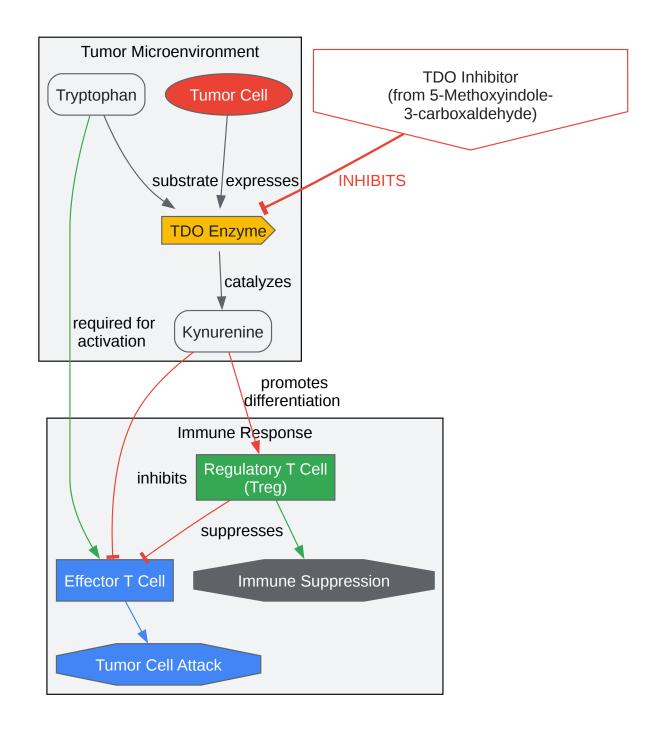
By inhibiting TDO, the tumor microenvironment can be shifted from an immunosuppressive to an immunostimulatory state, enhancing the efficacy of the host's anti-tumor immune response and synergizing with other immunotherapies like checkpoint inhibitors.[6] Compounds derived from **5-Methoxyindole-3-carboxaldehyde** are being investigated for this purpose.

# Mandatory Visualizations Diagram 1: General Synthetic Workflow









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